molecular formula C7H8N2O B8289471 Benzaldehyde, 4-amino-, oxime CAS No. 3419-18-9

Benzaldehyde, 4-amino-, oxime

Cat. No.: B8289471
CAS No.: 3419-18-9
M. Wt: 136.15 g/mol
InChI Key: YNTVUIMHMDCDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde, 4-amino-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from p-aminobenzaldehyde, which is an aromatic aldehyde with an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 4-amino-, oxime can be synthesized through several methods. One common method involves the reaction of p-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of p-aminobenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-amino-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Benzaldehyde, 4-amino-, oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-aminobenzaldehyde oxime involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    p-Nitrobenzaldehyde oxime: Similar structure but with a nitro group instead of an amino group.

    p-Hydroxybenzaldehyde oxime: Contains a hydroxyl group at the para position.

    p-Methoxybenzaldehyde oxime: Features a methoxy group at the para position.

Uniqueness

Benzaldehyde, 4-amino-, oxime is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

3419-18-9

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-[(4-aminophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H8N2O/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H,8H2

InChI Key

YNTVUIMHMDCDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.3 g of 4-nitrobenzaldoxime together with 100 ml of tetrahydrofuran are initially introduced into a stirred autoclave. 50 mg of FeCl2.4 H2O and 0.2 g of the catalyst from Example A1 are added to the solution. Hydrogenation is carried out at 120° C. and a hydrogen pressure of 20×105 pascals. When hydrogenation is complete, the mixture is cooled to room temperature, the reactor is rendered inert with nitrogen and the catalyst is filtered off. The solvent is distilled off to give, after chromatographic purification, 3.5 g (51% of theory) of 4-aminobenzaldoxime.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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